CellHunt Green 8-P2M
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Overview
Description
CellHunt Green 8-P2M: is a green-fluorescent, thiol-reactive dye that exhibits high selectivity for reaction with thiol groups at pH levels below 7.5 . This compound is particularly useful as a long-term fluorescent cell tracer dye due to its strong fluorescence quenching and subsequent restoration upon reaction with thiol groups . It is non-ionic, non-toxic, and relatively insensitive to changes in pH and environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: : CellHunt Green 8-P2M is synthesized through a series of chemical reactions involving the incorporation of a maleimide group into a green-fluorescent dye structure. The synthesis typically involves the following steps:
Formation of the Fluorescent Core: The core structure of the dye is synthesized through a series of condensation reactions.
Introduction of the Maleimide Group: The maleimide group is introduced through a nucleophilic substitution reaction, which enhances the dye’s reactivity towards thiol groups.
Industrial Production Methods: : Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized to ensure high yield and purity of the final product. The compound is typically produced in solid powder form and stored under nitrogen at 4°C to prevent degradation .
Chemical Reactions Analysis
Types of Reactions: : CellHunt Green 8-P2M primarily undergoes thiol-reactive substitution reactions. The maleimide group in the compound reacts selectively with thiol groups, leading to the formation of stable thioether bonds .
Common Reagents and Conditions
Reagents: Thiol-containing compounds such as cysteine, glutathione, and other thiol-containing peptides and proteins.
Conditions: The reactions are typically carried out at pH levels below 7.5 to ensure selectivity and high quantum yield
Major Products: : The major products formed from these reactions are green-fluorescent conjugates of this compound with thiol-containing biomolecules. These conjugates exhibit restored fluorescence with high quantum yield .
Scientific Research Applications
Chemistry
Biology
- Employed as a long-term fluorescent cell tracer dye for tracking cell movements and interactions .
- Utilized in the preparation of fluorescent conjugates with peptides, proteins, and other thiol-containing biomolecules .
Medicine
- Potential applications in diagnostic imaging and therapeutic monitoring due to its high selectivity and fluorescence properties .
Industry
Mechanism of Action
Mechanism: : CellHunt Green 8-P2M exerts its effects through a mechanism involving photo-induced electron transfer. The maleimide group in the compound reacts with thiol groups, leading to the formation of stable thioether bonds. This reaction restores the green fluorescence of the dye with high quantum yield .
Molecular Targets and Pathways: : The primary molecular targets of this compound are thiol-containing biomolecules such as cysteine and glutathione. The reaction with these targets leads to the formation of fluorescent conjugates, which can be used for various applications in research and industry .
Comparison with Similar Compounds
Similar Compounds
BODIPY Green 8-P2M: Another thiol-reactive, green-fluorescent dye derived from the BODIPY fluorophore.
EverFluor Green 8-P2M: A variant of CellHunt Green 8-P2M with similar fluorescence and thiol-reactive properties.
Uniqueness: : this compound is unique due to its high selectivity for thiol groups at pH levels below 7.5, non-ionic nature, and high quantum yield. These properties make it particularly suitable for long-term fluorescent cell tracing and the preparation of fluorescent conjugates with thiol-containing biomolecules .
Properties
CAS No. |
929679-22-1 |
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Molecular Formula |
C23H20BF2N3O2 |
Molecular Weight |
419.23 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.